molecular formula C14H19Cl2N3 B2751517 4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride CAS No. 1205637-77-9

4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride

Cat. No.: B2751517
CAS No.: 1205637-77-9
M. Wt: 300.23
InChI Key: MAJIKTTZFDFVSX-UHFFFAOYSA-N
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Description

“4-(4-Phenylimidazol-1-yl)piperidine;dihydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 316.23 . The compound is an off-white solid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H . This indicates the presence of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 316.23 . The InChI code for this compound is 1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into compounds like SB-649868 , an orexin 1 and 2 receptor antagonist, highlights the importance of studying the disposition and metabolism of novel chemical entities. The study on SB-649868 provided comprehensive insights into how the compound is processed in the body, including its elimination pathways and the formation of metabolites. This kind of research is crucial for understanding the potential therapeutic applications and safety profiles of new chemical entities, including those related to 4-(4-Phenylimidazol-1-yl)piperidine; dihydrochloride (Renzulli et al., 2011).

Neuropharmacology and Receptor Antagonism

Another area of application is in neuropharmacology, where compounds like CERC-301 , a GluN2B-selective N-methyl-D-aspartate receptor antagonist, are studied for their potential in treating conditions such as major depressive disorder. The preclinical pharmacology and pharmacokinetics of such compounds are meticulously characterized to inform clinical trial dose selection, underscoring the role of chemical compounds in advancing psychiatric medication (Garner et al., 2015).

Cancer Research

In the realm of cancer research, compounds like CPT-11 (Irinotecan) , a topoisomerase I inhibitor, demonstrate the critical role of chemical entities in developing oncological therapeutics. Studies focus on the pharmacokinetics, pharmacodynamics, and efficacy of such compounds in treating various cancers, offering insights into how similar chemical structures might be leveraged for therapeutic purposes (Rowinsky et al., 1994).

Environmental Health and Toxicology

Research on the presence of carcinogenic compounds in food and the environment, such as heterocyclic amines, is vital for understanding the impact of chemical compounds on public health. Studies measuring the levels of these compounds in human subjects and assessing their potential risks contribute to regulatory standards and dietary recommendations, which might indirectly relate to the broader implications of chemical compounds like 4-(4-Phenylimidazol-1-yl)piperidine; dihydrochloride in environmental health (Turteltaub et al., 1999).

Properties

IUPAC Name

4-(4-phenylimidazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13;;/h1-5,10-11,13,15H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIKTTZFDFVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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